DL-Mevalonolactone Exhibits 43-Fold Faster Decarboxylation Rate Than Mevalonate in Hepatocyte Sterol Biosynthesis
In isolated rat hepatocytes, DL-Mevalonolactone is taken up and converted into non-saponifiable lipids much faster than its open-chain counterpart, mevalonate. The rate of decarboxylation, a key step in sterol biosynthesis, was measured using 1-14C-labeled substrates. The subsequent rate of decarboxylation of mevalonolactone was approximately 43-fold that of mevalonate, despite similar initial times for the first evidence of decarboxylation (2 min) [1]. This enhanced utilization is partly due to an approximately 2-fold faster entry of the unchanged lactone into intact cells compared to the anionic mevalonate [1].
| Evidence Dimension | Rate of decarboxylation (sterol biosynthesis) |
|---|---|
| Target Compound Data | Mevalonolactone: ~43-fold faster rate |
| Comparator Or Baseline | Mevalonate (open-chain salt): Baseline rate |
| Quantified Difference | 43-fold |
| Conditions | Isolated rat hepatocytes, micromolar concentrations, 2-12 min incubation |
Why This Matters
For researchers studying cholesterol biosynthesis, this 43-fold difference in metabolic flux demonstrates that DL-Mevalonolactone is the far more efficient substrate for sterol synthesis assays, enabling shorter incubation times and more sensitive detection of pathway activity.
- [1] Edwards, P. A., Popjak, G., Fogelman, A. M., & Edmond, J. (1977). Preferential uptake and utilization of mevalonolactone over mevalonate for sterol biosynthesis in isolated rat hepatocytes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 488(1), 43-56. View Source
